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molecular formula C7H7ClN2 B1422297 2-Chloro-5-cyclopropylpyrimidine CAS No. 166740-44-9

2-Chloro-5-cyclopropylpyrimidine

Cat. No. B1422297
M. Wt: 154.6 g/mol
InChI Key: CJFRIMRBHHUJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232404B2

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (100 mg, 0.517 mmol, Aldrich), cyclopropylboronic acid (57.7 mg, 0.672 mmol, Aldrich), Tricyclohexylphosphine (14.50 mg, 0.052 mmol, Aldrich) and K3PO4 (384 mg, 1.81 mmol, EMD) in Toluene (2 mL) and Water (0.110 mL) was degassed by vacuum and purged with Ar. To the resulting mixture was added Palladium(II) acetate (5.80 mg, 0.026 mmol, Stem) and then heated under microwave conditions at 120° C. for 10 min. The reaction mixture was quenched with H2O and then extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to a yellow oil. The oil was purified by flash chromatography (SiO2, 0 to 20% EtOAc in Hexanes) to yield 71 mg of the desired compound as a white solid. MS (ESI) 155 (M+H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57.7 mg
Type
reactant
Reaction Step One
Quantity
14.5 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 mL
Type
solvent
Reaction Step One
Quantity
5.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([CH:9]2[CH2:11][CH2:10]2)=[CH:7][N:6]=1 |f:3.4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
57.7 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
14.5 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
K3PO4
Quantity
384 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.11 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed by vacuum
CUSTOM
Type
CUSTOM
Details
purged with Ar
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography (SiO2, 0 to 20% EtOAc in Hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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